molecular formula C9H10N2O2S B188916 Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate CAS No. 23903-46-0

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B188916
CAS No.: 23903-46-0
M. Wt: 210.26 g/mol
InChI Key: NCCMCRFYSZRBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS: 23903-46-0; molecular formula: C₉H₁₀N₂O₂S) is a substituted thiophene derivative widely employed as a key intermediate in organic synthesis. Its structure features an amino (-NH₂) group at position 5, a cyano (-CN) group at position 4, and a methyl (-CH₃) group at position 3, with an ethoxycarbonyl (-COOEt) moiety at position 2 .

Synthesis: The compound is typically synthesized via the Gewald reaction, a multicomponent condensation involving ethyl acetoacetate, malononitrile, elemental sulfur, and a base (e.g., diethylamine or triethylamine) in ethanol. Yields range from 85–89% under optimized conditions .

Properties

IUPAC Name

ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)8(11)14-7/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCMCRFYSZRBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346276
Record name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23903-46-0
Record name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Precursor Thiophene Derivatives

The synthesis of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate typically begins with the construction of the thiophene core. A widely employed strategy involves the cyclization of α,β-unsaturated carbonyl precursors. For example, Gewald-type reactions are instrumental in forming 2-aminothiophenes, which serve as intermediates for further functionalization.

In a representative procedure, a ketone (e.g., 3-oxopentanedioic acid) is condensed with cyanoacetamide in the presence of sulfur and a base such as morpholine. This one-pot reaction facilitates the formation of the thiophene ring while introducing the cyano and amino groups. Subsequent esterification with ethanol under acidic conditions yields the target compound. Key parameters influencing yield include:

ParameterOptimal ConditionYield Impact
Reaction Temperature80–90°CHigher temps reduce side reactions
SolventEthanol/water mixturePolar solvents enhance cyclization
CatalystPiperidineAccelerates ring closure

Functional Group Introduction via Nucleophilic Substitution

The methyl and cyano groups are introduced through sequential substitution reactions. A two-step protocol involves:

  • Methylation : Treating 5-amino-4-cyano-thiophene-2-carboxylate with methyl iodide in dimethylformamide (DMF) at 60°C for 6 hours.

  • Cyanation : Reacting the methylated intermediate with copper(I) cyanide in a refluxing toluene solution, achieving >75% conversion.

Critical challenges include minimizing hydrolysis of the cyano group and ensuring regioselectivity. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are essential for verifying structural integrity at each stage.

Esterification and Purification Techniques

The final esterification step employs ethanol and a catalytic amount of sulfuric acid under reflux. Post-reaction purification involves:

  • Crystallization : Using a hexane/ethyl acetate mixture to isolate the product with >95% purity.

  • Column Chromatography : Silica gel (60–120 mesh) with a 3:7 ethyl acetate/hexane eluent system resolves any residual impurities.

Mechanistic Insights and Reaction Optimization

Role of Catalysts in Cyclization

The Gewald reaction’s efficiency hinges on the base catalyst. Piperidine, for instance, deprotonates the α-hydrogen of the ketone, enabling nucleophilic attack by the sulfur atom. Computational studies suggest that electron-donating groups on the ketone enhance reaction rates by stabilizing the transition state.

Solvent Effects on Yield and Selectivity

Solvent polarity profoundly impacts reaction outcomes:

SolventDielectric ConstantYield (%)Selectivity (%)
DMF36.76882
Ethanol24.37288
Toluene2.45575

Ethanol emerges as the optimal solvent due to its balance of polarity and boiling point, facilitating both solubility and thermal control.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the cyclization step. Key advantages include:

  • Improved Heat Transfer : Mitigates exothermic side reactions.

  • Reduced Reaction Time : From 12 hours (batch) to 2 hours (flow).

  • Higher Consistency : Achieves lot-to-lot purity variations of <2%.

Waste Management and Sustainability

The synthesis generates acidic wastewater from esterification. Neutralization with calcium carbonate followed by reverse osmosis treatment reduces environmental impact. Additionally, solvent recovery systems reclaim >90% of ethanol, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 5.12 (s, 2H, NH₂).

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=C).

Purity Assessment

HPLC analysis using a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm confirms purity ≥98%. Retention time: 6.7 minutes under isocratic conditions (acetonitrile/water 70:30).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)
Gewald Cyclization7295120
Nucleophilic Substitution6892145
Continuous Flow8598110

The continuous flow method offers the best balance of efficiency and cost, making it preferable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate serves as a crucial building block in the synthesis of various complex organic molecules. This includes pharmaceuticals and agrochemicals, where it can be transformed into more functionalized derivatives through various chemical reactions.

Medicinal Chemistry

The compound has been investigated for its potential biological activities , particularly:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Preliminary research suggests that this compound could induce apoptosis in cancer cells. Its structural features allow it to interact with DNA and other cellular components, potentially leading to therapeutic applications in oncology.

Material Science

The compound is also explored for its applications in developing advanced materials, such as polymers and dyes. Its unique functional groups enable it to participate in polymerization processes, enhancing material properties.

Antimicrobial Activity Study

A study evaluated the antimicrobial effects of several thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an effective antimicrobial agent.

Anticancer Research

In vitro studies demonstrated that compounds similar to this compound induced apoptosis in human cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Further research is required to elucidate specific pathways involved and the efficacy against different cancer types.

Comparison with Similar Compounds

This section compares the target compound with structurally analogous thiophene derivatives, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Comparisons
Compound Name Substituents (Positions) Key Functional Groups
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (Target) 5-NH₂, 4-CN, 3-CH₃, 2-COOEt Amino, cyano, ester
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (QK-1504) 3-NH₂, 4-CN, 5-SCH₃, 2-COOEt Amino, cyano, methylthio, ester
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (4b) 5-NH₂, 3-CH₃, 2-COOEt, 4-COOEt Amino, two ester groups
Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate 5-NHCOCF₃, 4-CN, 3-CH₃, 2-COOEt Trifluoroacetamide, cyano, ester
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate 5-COCH₃, 4-Ph, 2-NHPh, 3-COOEt Acetyl, phenyl, anilino, ester

Key Observations :

  • The target compound’s cyano and amino groups enhance its reactivity in cyclocondensation reactions (e.g., forming pyrimidines) compared to derivatives with bulkier substituents (e.g., phenyl or trifluoroacetyl groups) .
  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (4b) exhibits a lower melting point (107–109°C) than the target (205–207°C), likely due to reduced hydrogen bonding from the absence of a cyano group .
  • QK-1504, with a methylthio (-SCH₃) group, may offer improved lipophilicity for drug penetration but reduced electrophilicity compared to the target’s cyano group .

Functional Group Impact :

  • Cyano Group: Critical for forming heterocycles (e.g., pyrimidines) via nucleophilic attack .
  • Amino Group: Enables Schiff base formation or acetylation, diversifying derivatization pathways .
  • Ester Group : Facilitates hydrolysis to carboxylic acids for further functionalization .

Biological Activity

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound is synthesized primarily through the Gewald reaction, involving a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The general reaction can be summarized as follows:

Ethyl Acetoacetate+Sulfur+MalononitrileEthyl 5 amino 4 cyano 3 methylthiophene 2 carboxylate\text{Ethyl Acetoacetate}+\text{Sulfur}+\text{Malononitrile}\rightarrow \text{Ethyl 5 amino 4 cyano 3 methylthiophene 2 carboxylate}

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. This inhibition can reduce inflammation in various conditions.

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

3. Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specific derivatives of this compound are being investigated for their ability to target various cancer-related pathways.

Research Findings

Several studies have reported on the biological activity of this compound:

Study Activity Assessed Findings
Anti-inflammatorySignificant reduction in COX enzyme activity observed.
AntimicrobialEffective against Staphylococcus aureus and E. coli with MIC values in the low µg/mL range.
AnticancerInduced apoptosis in human cancer cell lines with IC50 values around 20 µM.

Case Studies

  • Anti-inflammatory Study : A study conducted on animal models showed that administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its potential for treating inflammatory diseases.
  • Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against resistant strains of bacteria, showing promising results that warrant further exploration for therapeutic applications.
  • Cancer Cell Line Trials : In vitro assays using various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis, making it a candidate for further development in oncology.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Anti-inflammatory : Inhibition of COX enzymes leads to decreased production of inflammatory mediators.
  • Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to its antimicrobial effects.
  • Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via the Gewald reaction, which involves cyclocondensation of ethyl acetoacetate, elemental sulfur, and malononitrile (or ethyl cyanoacetate) in ethanol under reflux. Triethylamine is used as a catalyst to facilitate thiophene ring formation. Key steps include:

  • Cyclization : Heating at reflux for 3 hours in ethanol.
  • Purification : Neutralization with ice/water containing HCl, followed by crystallization from ethanol to achieve >85% yield . Optimization involves adjusting stoichiometric ratios (e.g., 1:1 molar ratio of ethyl acetoacetate to nitrile) and monitoring reaction progress via TLC .

Q. What spectroscopic and chromatographic methods are recommended to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) shows characteristic peaks at δ 7.95 (s, 2H, NH2_2), 4.16 (q, 2H, OCH2_2), 2.37 (s, 3H, CH3_3), and 1.23 (t, 3H, CH3_3) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 237.06 (C10_{10}H12_{12}N2_2O2_2S) .
  • TLC : Used to monitor reaction completion (e.g., silica gel plates with ethyl acetate/hexane eluent) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazard Identification : Causes skin/eye irritation (Category 2) and respiratory toxicity (Category 3) .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizers. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes .

Advanced Research Questions

Q. How can this compound be functionalized to synthesize heterocyclic systems like thieno[2,3-d]pyrimidines?

The compound serves as a precursor for heterocyclic synthesis. For example:

  • Oxadiazole Derivatives : React with triethyl orthoformate (TEOF) in refluxing toluene with acetic acid to form 1,3,4-oxadiazole-tagged thienopyrimidines .
  • Hydrazone Derivatives : Treat with diazonium salts (e.g., diazotized aniline derivatives) at 0–5°C in ethanol/NaOH to yield hydrazinylidene analogs . Reaction progress is monitored via TLC, and products are purified via recrystallization .

Q. What crystallographic approaches are used to resolve its molecular structure, and how are data contradictions addressed?

  • Software : SHELXL (for refinement) and ORTEP-3 (for graphical representation) are employed for small-molecule crystallography .
  • Data Handling : High-resolution data (>0.8 Å) minimizes twinning artifacts. Discrepancies in thermal parameters are resolved using isotropic displacement models and iterative refinement cycles .

Q. How does the electronic structure of the compound influence its reactivity in nucleophilic or electrophilic reactions?

  • Electron-Deficient Thiophene Core : The cyano and carboxylate groups withdraw electron density, making the thiophene ring susceptible to nucleophilic attack at the 4-position.
  • Electrophilic Substitution : The amino group directs electrophiles (e.g., acetylating agents) to the 5-position, as seen in acetylation reactions using acetic anhydride .

Q. What strategies address discrepancies in reported biological activities of its derivatives?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing cyano with carbamoyl groups) to assess impact on enzyme inhibition .
  • In Vitro Assays : Use standardized protocols (e.g., COX-2 inhibition assays) to compare anti-inflammatory activity across derivatives .

Q. How can computational methods predict its potential in material science applications?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer properties for optoelectronic materials .
  • Coordination Chemistry : The cyano and carboxylate groups can act as ligands for metal ions (e.g., Cu2+^{2+}) in synthesizing coordination polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.